![molecular formula C15H12N2O3S B593951 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1227270-57-6](/img/structure/B593951.png)
5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a complex organic compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a phenylsulfonyl group attached to an azaindole core, which is further substituted with a methyl group and a carbaldehyde functional group. The unique structure of this compound makes it a valuable entity in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the azaindole core, followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The final step involves the formylation of the azaindole to introduce the carbaldehyde group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the phenylsulfonyl group.
Major Products:
Oxidation: Formation of 1-(Phenylsulphonyl)-5-methyl-7-azaindole-2-carboxylic acid.
Reduction: Formation of 1-(Phenylsulphonyl)-5-methyl-7-azaindole-2-methanol.
Substitution: Formation of various substituted azaindole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cognitive disorders and neurodegenerative diseases
Wirkmechanismus
The mechanism of action of 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The phenylsulfonyl group is known to enhance the binding affinity of the compound to certain receptors, such as the serotonin-6 receptor (5-HT6R). This interaction modulates the release of neurotransmitters like glutamate and acetylcholine, which are crucial for cognitive functions . The compound’s ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for central nervous system disorders.
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulphonyl)-1H-indole: Lacks the azaindole core and carbaldehyde group.
1-(Phenylsulphonyl)-5-methyl-1H-indole-2-carbaldehyde: Similar structure but without the nitrogen atom in the azaindole core.
1-(Phenylsulphonyl)-7-azaindole-2-carbaldehyde: Similar structure but without the methyl group.
Uniqueness: 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of both the phenylsulfonyl and carbaldehyde groups on an azaindole core. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-5-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-11-7-12-8-13(10-18)17(15(12)16-9-11)21(19,20)14-5-3-2-4-6-14/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFZOJZRRGIIGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2)C=O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
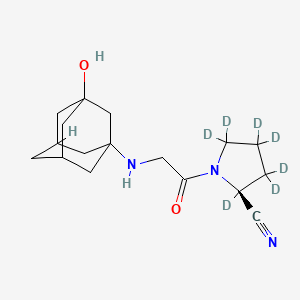
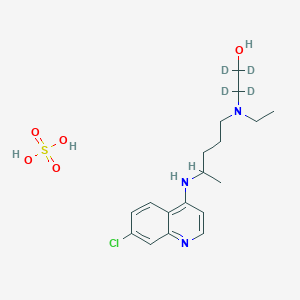
![6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)](/img/new.no-structure.jpg)
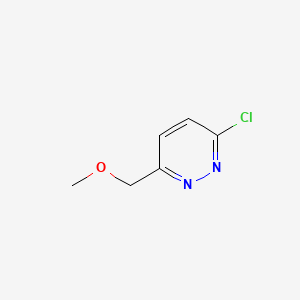
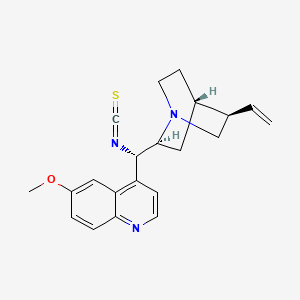
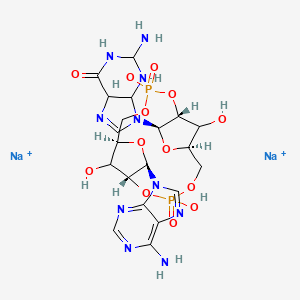
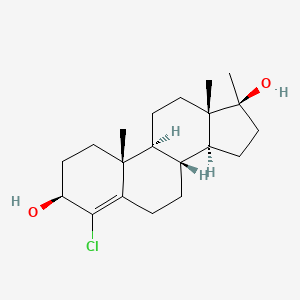
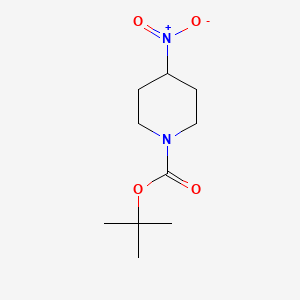

![4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B593884.png)
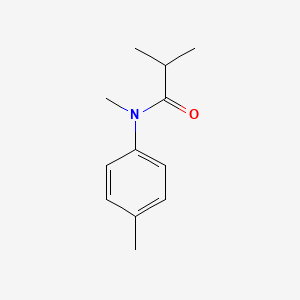
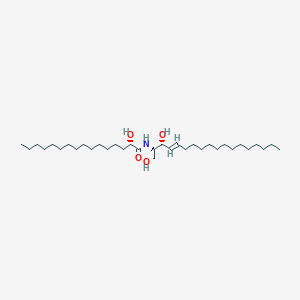
![1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one](/img/structure/B593889.png)
